molecular formula C13H12O5 B15128164 Sgtsjaofffayjh-uhfffaoysa-

Sgtsjaofffayjh-uhfffaoysa-

Cat. No.: B15128164
M. Wt: 248.23 g/mol
InChI Key: SGTSJAOFFFAYJH-UHFFFAOYSA-N
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Description

The compound “Sgtsjaofffayjh-uhfffaoysa-” is a unique chemical entity with distinct properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Sgtsjaofffayjh-uhfffaoysa-” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

    One-step carbonization: This method involves heating the precursor material in the presence of a catalyst to achieve the desired compound.

    Two-step hydrothermal method: This involves an initial hydrothermal treatment followed by a secondary reaction to refine the product.

    Template method: This method uses a template to guide the formation of the compound, ensuring uniformity and consistency.

Industrial Production Methods

Industrial production of “Sgtsjaofffayjh-uhfffaoysa-” typically involves large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Sgtsjaofffayjh-uhfffaoysa-” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“Sgtsjaofffayjh-uhfffaoysa-” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which “Sgtsjaofffayjh-uhfffaoysa-” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

“Sgtsjaofffayjh-uhfffaoysa-” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer.

    Pipercaine: A compound similar to tropacaine and procaine, used in medicinal chemistry.

Properties

IUPAC Name

8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSJAOFFFAYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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